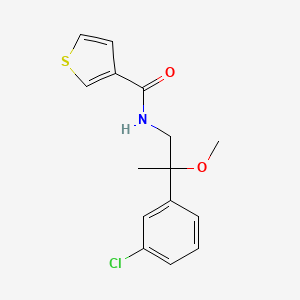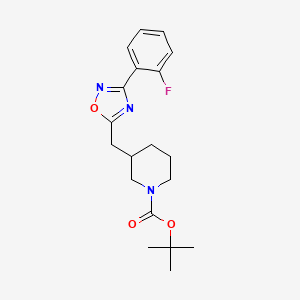![molecular formula C14H11Cl2N5OS2 B2933188 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide CAS No. 886928-16-1](/img/structure/B2933188.png)
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide” is a complex organic molecule. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . These chemical properties have been used to design different heterocyclic moieties with different ring sizes .Scientific Research Applications
Synthesis and Structural Applications
- Compounds with structures similar to the specified chemical have been synthesized and characterized for various applications. For instance, derivatives of 1,2,4-triazole, similar to the core structure of the specified compound, have been synthesized and characterized using spectroscopic and elemental analysis techniques. These compounds are noted for their wide range of pharmaceutical activities including antimicrobial properties (MahyavanshiJyotindra et al., 2011).
Pharmacological Potential
- Various derivatives of 1,2,4-triazole, a key component in the chemical of interest, have shown significant pharmacological potential. Studies have synthesized and evaluated these derivatives for their antiexudative, anticancer, and antibacterial activities (Chalenko et al., 2019). Additionally, other studies have focused on creating analogs with improved drug-like properties and pharmacological activities (Shukla et al., 2012).
Antimicrobial and Antifungal Properties
- Research indicates that compounds structurally related to the specified chemical have been synthesized and tested for antimicrobial and antifungal activities. These studies have found moderate to significant activities against various bacterial and fungal strains, underscoring the potential of these compounds in antimicrobial applications (Baviskar et al., 2013).
Anticancer Activities
- Derivatives of thiophene, a component of the specified chemical, have been synthesized and tested for their anticancer activities. Studies have shown that certain compounds exhibit significant activity against various cancer cell lines, suggesting their potential use in cancer therapy (Zyabrev et al., 2022).
Spectroscopic and Structural Analysis
- The structural and spectroscopic properties of compounds similar to the specified chemical have been extensively analyzed using techniques like Raman and Fourier transform infrared spectroscopy. Such studies provide detailed insights into the molecular structure and potential interactions of these compounds (Jenepha Mary et al., 2022).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with a number of lipophilic amino acids
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of the thiophen and triazol groups in the compound suggests potential interactions with biological macromolecules .
Biochemical Pathways
Similar compounds have been found to inhibit certain bacterial strains , suggesting that this compound may also affect bacterial biochemical pathways.
Pharmacokinetics
Similar compounds have shown diverse biological activities , suggesting that this compound may also have significant bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have shown anti-inflammatory and analgesic activities , suggesting that this compound may also have similar effects.
Action Environment
Similar compounds have shown thermal stability , suggesting that this compound may also be stable under various environmental conditions.
properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5OS2/c15-8-3-1-4-9(12(8)16)18-11(22)7-24-14-20-19-13(21(14)17)10-5-2-6-23-10/h1-6H,7,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTCVQUYYBEMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2933106.png)

![4-(3-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2933109.png)
![N1-(4-carbamoylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2933112.png)
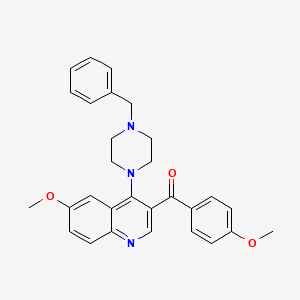
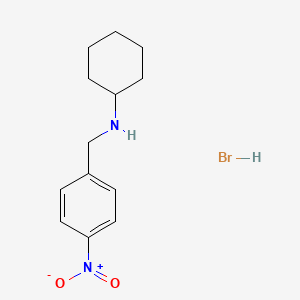
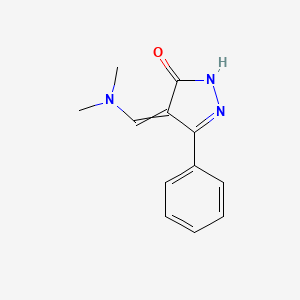
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2933116.png)
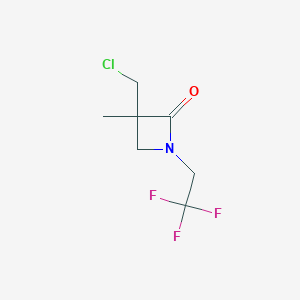
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-phenethylacetamide](/img/structure/B2933124.png)

